tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Overview
Description
Tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C10H19NO3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl ring, a hydroxymethyl group, and a tert-butyl carbamate group . The InChI string representation of its structure isInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.26 g/mol . It is a powder at room temperature .Scientific Research Applications
Synthesis of Carbocyclic Analogues
The compound has been identified as a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its significance lies in the structural confirmation of the substitution in the cyclopentane ring, similar to that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Enantioselective Synthesis of Antagonists
This compound is an essential intermediate for synthesizing potent CCR2 antagonists. A key step in its synthesis involves iodolactamization, which leads to a highly functionalized structure (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Spirocyclopropanated Analogue Synthesis
It has been utilized in the conversion into spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid. This transformation is notable for its efficiency and the yield of the final products (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Antiarrhythmic and Hypotensive Activity
Some derivatives have shown promising antiarrhythmic and hypotensive properties, with certain compounds exhibiting strong hypotensive action comparable to reference drugs (Chalina, Chakarova, & Staneva, 1998).
Factor Xa Inhibitors Synthesis
It also serves as a starting point for the stereoselective synthesis of various stereoisomers, which are key intermediates in the synthesis of Factor Xa inhibitors. This process involves controlled stereochemistry and scalable routes (Wang, Ma, Reddy, & Hu, 2017).
Biologically Active Compounds Synthesis
The compound is an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), a notable therapeutic agent (Zhao, Guo, Lan, & Xu, 2017).
Genotoxic Impurities Analysis
The compound has been used in the development of sensitive methods for characterizing genotoxic impurities in pharmaceutical ingredients, enhancing the safety and efficacy of drugs (Puppala, Subbaiah, & Maheswaramma, 2022).
Natural Product Synthesis
It's a key intermediate in the synthesis of natural products like jaspine B, known for its cytotoxic activity against human carcinoma cell lines (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Safety And Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUAQXGKDRBOU-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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